![molecular formula C16H25NO9 B1472932 Mal-PEG5-CH2COOH CAS No. 1286755-05-2](/img/structure/B1472932.png)
Mal-PEG5-CH2COOH
Overview
Description
Mal-PEG5-CH2COOH, also known as Maleimido-Penta (Ethylene Glycol)-Acetic Acid, is a derivative of polyethylene glycol (PEG). It has a chemical formula of C16H25NO9 and a molecular weight of 375.37 .
Synthesis Analysis
Mal-PEG5-CH2COOH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a useful cross-linking reagent with a PEG spacer . The carboxyl group can react with amine or hydroxyl under standard acid/amine or acid/alcohol coupling conditions .Molecular Structure Analysis
The molecular structure of Mal-PEG5-CH2COOH consists of a maleimide and a carboxylic acid group at each end of the molecular chain . The maleimide contains a reactive C=C double bond .Chemical Reactions Analysis
The maleimide group in Mal-PEG5-CH2COOH is known for its ability to react selectively with thiol groups . At pH 6.5~7.5, the maleimide groups can selectively react with thiol by means of Michael addition to form stable C-S bonds .Physical And Chemical Properties Analysis
Mal-PEG5-CH2COOH has a boiling point of 540.2±50.0 °C (Predicted) and a density of 1.271±0.06 g/cm3 (Predicted) . Its pKa is 3.39±0.10 (Predicted) .Scientific Research Applications
Characterization and Analysis Techniques
- Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) has been applied for the mass measurement of polymers, including PEG derivatives. This technique enables the identification of end groups in PEG samples, providing insights into their molecular weight distributions and structural properties (Montaudo et al., 1995). Additionally, MALDI-TOF MS has been used to investigate the oxidative degradation of PEG, offering a method to propose and confirm the end groups of PEG degradation products (Payne et al., 2020).
Drug Delivery and Biomedical Applications
- PEGylation , the process of attaching polyethylene glycol (PEG) chains to molecules, is a key technique in enhancing the therapeutic efficacy of peptides and proteins. Mal-PEG5-CH2COOH derivatives are used for the site-specific PEGylation of therapeutic proteins, improving their solubility, stability, and bioavailability. Research in this area includes the development of new methods for PEGylation, demonstrating the potential of these derivatives in creating more effective and targeted therapeutic agents (Roberts et al., 2002).
Analytical Method Development
- Innovative analytical methods have been developed to estimate the concentration of PEG derivatives in complex mixtures. For instance, a spectrophotometric biphasic assay has been introduced for the quantitative analysis of mPEG-maleimide in thiol PEGylation reaction mixtures. This method provides a direct, reproducible way to quantify both free and protein-bound mPEG-mal, facilitating the analysis and quality control of PEGylated products (Nanda et al., 2016).
Mucoadhesive Carriers for Drug Delivery
- Mal-PEG5-CH2COOH functionalized nanoparticles and liposomes have been explored as mucoadhesive carriers for drug delivery, specifically for targeting the urinary bladder in bladder cancer treatment. These carriers show enhanced retention on mucosal surfaces, promising improved therapeutic outcomes by ensuring the prolonged presence of drugs at the target site (Kaldybekov et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO9/c18-14-1-2-15(19)17(14)3-4-22-5-6-23-7-8-24-9-10-25-11-12-26-13-16(20)21/h1-2H,3-13H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUOPHJDTQFOEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-PEG5-CH2COOH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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